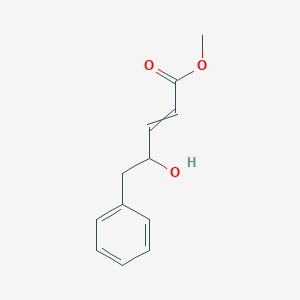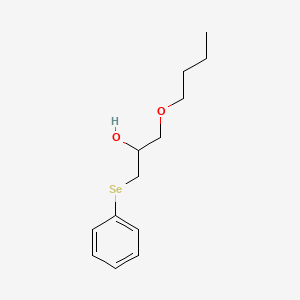silane CAS No. 83662-45-7](/img/structure/B14409949.png)
[(1-Chlorocyclopropyl)ethynyl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chlorocyclopropyl)ethynylsilane is an organosilicon compound with the molecular formula C8H13ClSi. This compound is characterized by the presence of a chlorocyclopropyl group attached to an ethynyl group, which is further bonded to a trimethylsilyl group. Organosilicon compounds like this one are of significant interest in organic chemistry due to their unique reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorocyclopropyl)ethynylsilane typically involves the reaction of 1-chlorocyclopropylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction conditions often include a temperature range of 0°C to room temperature and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of (1-Chlorocyclopropyl)ethynylsilane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using techniques like gas chromatography to ensure the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
(1-Chlorocyclopropyl)ethynylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorocyclopropyl group can be substituted with other nucleophiles such as amines or alkoxides.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Cross-Coupling Reactions: The trimethylsilyl group can be removed under basic conditions to generate a terminal alkyne, which can then undergo cross-coupling reactions with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Addition Reactions: Reagents like bromine (Br2) or hydrogen chloride (HCl) are used.
Cross-Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted cyclopropyl derivatives.
Addition Reactions: Products include dihaloalkenes or haloalkanes.
Cross-Coupling Reactions: Products include various aryl or vinyl alkynes.
Scientific Research Applications
(1-Chlorocyclopropyl)ethynylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Chlorocyclopropyl)ethynylsilane involves its interaction with various molecular targets. The ethynyl group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of desired products. The chlorocyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
(1-Chlorocyclopropyl)ethynylsilane can be compared with other similar compounds such as:
Ethynyltrimethylsilane: This compound lacks the chlorocyclopropyl group and is primarily used in cross-coupling reactions.
Trimethylsilylacetylene: Similar to ethynyltrimethylsilane but with different reactivity due to the absence of the chlorocyclopropyl group.
Chlorocyclopropylacetylene: This compound lacks the trimethylsilyl group and has different reactivity and applications.
The uniqueness of (1-Chlorocyclopropyl)ethynylsilane lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
83662-45-7 |
|---|---|
Molecular Formula |
C8H13ClSi |
Molecular Weight |
172.72 g/mol |
IUPAC Name |
2-(1-chlorocyclopropyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C8H13ClSi/c1-10(2,3)7-6-8(9)4-5-8/h4-5H2,1-3H3 |
InChI Key |
WXRSBTACIDFDPZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1(CC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine](/img/structure/B14409883.png)
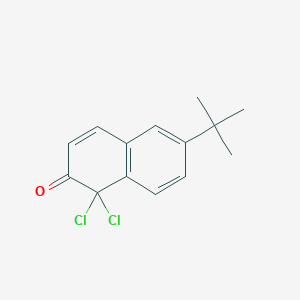
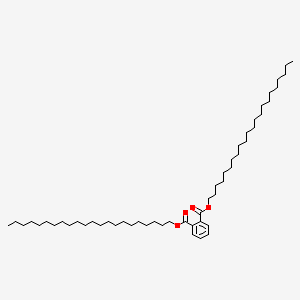
![1,1'-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene](/img/structure/B14409900.png)
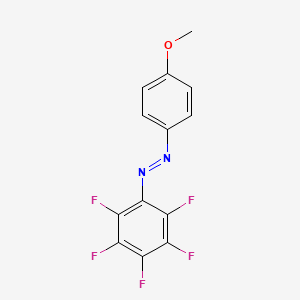
![2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14409910.png)
![5-Chloro-1-[(4-chlorophenoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14409919.png)
![Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]-](/img/structure/B14409926.png)

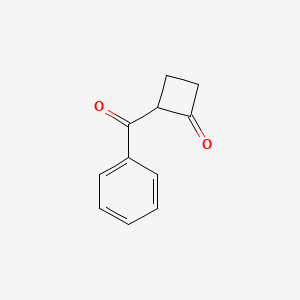
![5H-Cyclohepta[A]azulen-5-one](/img/structure/B14409944.png)
